

Guide to Physical & Spectroscopic Properties of -Labeled Alkyl Halides

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Compound of Interest

Compound Name: 1-Bromo-3-chloropropane-13C3

CAS No.: 1173023-11-4

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Executive Summary

This technical guide details the physicochemical characteristics, spectroscopic behavior, and handling protocols for

-labeled alkyl halides (e.g.,

-propyl iodide/bromide). Unlike standard reagents, these isotopologues are defined not just by bulk properties (boiling point, density) but by their quantum mechanical properties—specifically nuclear spin (

) and mass-dependent vibrational shifts.

This document is designed for researchers utilizing these compounds as electrophiles in nucleophilic substitution (

) to generate isotopically labeled metabolic tracers or drug candidates.

Part 1: The Isotope Effect on Physical Constants

While isotopic substitution (

) preserves the electronic structure and thus the chemical reactivity of the molecule, it alters mass-dependent physical properties.^[1] For

-labeled alkyl halides, these changes are subtle in bulk fluids but critical in quantitative stoichiometry.

Bulk Physical Properties

The "Inverse Isotope Effect" often observed in deuterated compounds is negligible in

-labeled analogs. However, Molar Volume Isostasy dictates that while the volume occupied by the liquid remains constant, the mass increases.

| Property | Unlabeled Propyl iodide () | -Labeled Propyl iodide () | Mechanistic Note |
|------------------|-----------------------------|----------------------------|--|
| Molecular Weight | 169.99 g/mol | 173.01 g/mol | +3.02 Da shift (Mass Spectrometry signature). |
| Boiling Point | 102.0°C | ~101.9°C - 102.1°C | Difference is within experimental error of standard thermocouples. |
| Density (25°C) | 1.74 g/mL | ~1.77 g/mL | Density increases proportionally to MW (1.7% increase). |
| Refractive Index | 1.504 | 1.504 | Electronic polarizability is unaffected by nuclear mass. |

“

Critical Application Note: When calculating stoichiometry for high-value synthesis, do not use volumetric dosing based on standard density. Weigh the ampoule before and after transfer, or correct the density by the factor

.

Vibrational Properties (IR Shift)

The vibrational frequency (

) of the Carbon-Halogen (C-X) bond is governed by Hooke's Law:

Where

is the reduced mass. The substitution of

with

increases

, causing a red shift (lower wavenumber) in IR spectra.

- : Typically 10–30 cm

shift for C-X stretches.

- Utility: This shift allows for non-destructive verification of label incorporation using FTIR before committing the reagent to synthesis.

Part 2: Spectroscopic Characterization (The "Quantum" Properties)

The primary "physical property" of interest for

-alkyl halides is their behavior in magnetic fields. Unlike singly labeled (

) precursors, triply labeled chains exhibit complex homonuclear coupling.

NMR Spectral Features (- Spin 1/2)

In a

-propyl chain (

), every carbon is coupled to its neighbor.

- Chemical Shift: Identical to unlabeled analogs (within < 0.05 ppm).

- Coupling Constants (

):

- Magnitude: 35–45 Hz for aliphatic C-C bonds.^[2]

- Pattern:

- Terminal Methyl (

): Appears as a doublet (coupled to

).

- Internal Methylene (

): Appears as a doublet of doublets (coupled to

and

).

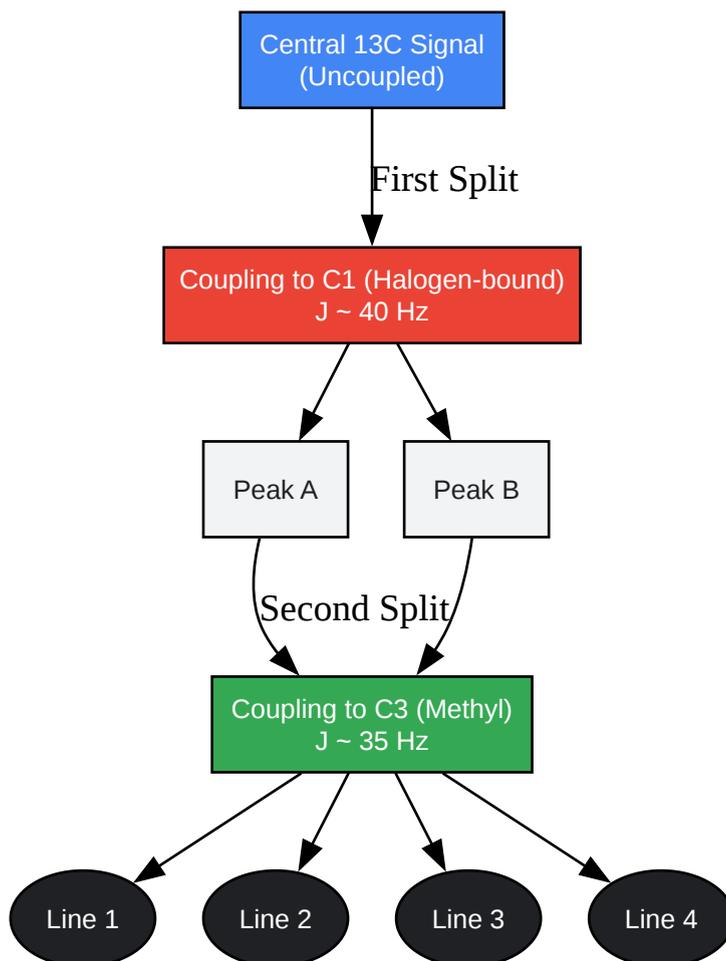
- Halogenated Carbon (

): Appears as a doublet (coupled to

).

Visualization of NMR Splitting

The following diagram illustrates the splitting logic for the central carbon in a chain.



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Caption: Splitting tree for the central methylene carbon in a $^{13}\text{C}_3$ -alkyl chain, resulting in a doublet of doublets due to unequal coupling constants with neighbors.

Part 3: Reactivity & Kinetic Isotope Effects (KIE)

Researchers utilizing

-alkyl halides for

reactions (e.g., methylation/propylation of amines or thiols) must account for the Kinetic Isotope Effect.

Primary Carbon KIE ()

In an

transition state, the bond to the electrophilic carbon is breaking.

- Magnitude:

(at 25°C).

- Implication: The

-labeled reagent reacts slightly slower than the unlabeled material.

- Practical Consequence: In quantitative derivatization, you must drive the reaction to 100% conversion. If you stop at 90%, the product will be isotopically fractionated (enriched in), ruining quantitative MS applications.

Comparison with Deuterium

Unlike deuterated alkyl halides (e.g.,

), which exhibit large secondary KIEs (

per D) and can alter metabolic stability,

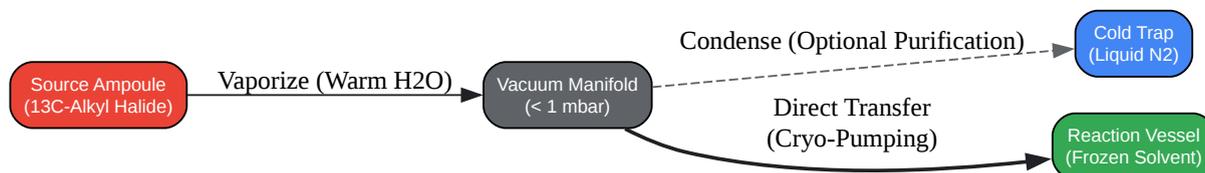
labeling is considered bio-orthogonal regarding reaction rates. It traces the carbon skeleton without significantly perturbing the reaction kinetics or metabolic fate [1].

Part 4: Experimental Protocol - Vacuum Line

Transfer

-alkyl halides are volatile and prohibitively expensive (> \$500/gram). Standard syringe techniques pose a high risk of vapor loss. The following Vacuum Transfer (Bulb-to-Bulb) protocol is the industry standard for handling.

Workflow Diagram



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Caption: Closed-system vacuum transfer ensures 100% mass recovery of volatile labeled reagents.

Step-by-Step Methodology

- Setup: Connect the commercial ampoule of ^{13}C -alkyl halide and your reaction flask (containing nucleophile and solvent) to a high-vacuum manifold.
- Degas: Freeze the reaction mixture (Liq. N_2) and evacuate the headspace (Freeze-Pump-Thaw cycle).
- Transfer:
 - Keep the reaction flask in Liq. N_2 (acting as the cryo-pump).
 - Open the stopcock to the ^{13}C -alkyl halide ampoule.
 - Gently warm the ampoule with a water bath (25°C). The vapor pressure differential will drive the halide into the frozen reaction flask.
- Completion: Once the ampoule is empty, close the reaction flask stopcock.
- Thaw: Allow the reaction flask to warm to room temperature behind a blast shield. The reagent is now dissolved in the solvent with zero loss.

Part 5: Applications in Drug Discovery

Metabolic Tracing (Flux Analysis)

-labeled alkyl chains are used to track metabolic fate. Because the C-C bonds are stable (unlike H-D bonds which can exchange with solvent), the

unit remains intact.

- Detection: LC-MS/MS.
- Signature: A unique M+3 mass shift. If the chain is cleaved metabolically, M+1 or M+2 fragments appear, allowing researchers to map catabolic pathways [2].

Internal Standards

For quantitation of alkylated drugs,

-analogs are superior to Deuterated analogs.

- Reason: Deuterated compounds often have slightly different retention times on HPLC (due to lipophilicity changes).

compounds co-elute exactly with the analyte, reducing ionization suppression errors in MS [3].

References

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